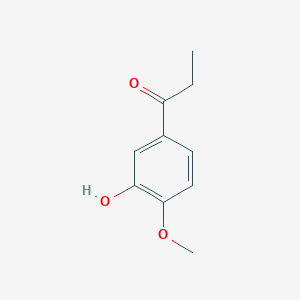

3'-Hydroxy-4'-methoxypropiophenone

Description

Significance and Research Context

The significance of 3'-Hydroxy-4'-methoxypropiophenone in a research context stems largely from its role as a valuable chemical intermediate. chemicalbook.comguidechem.com It serves as a building block in the synthesis of a range of organic compounds. chemicalbook.com For instance, it is a known derivative of Guaiacol (B22219) and is considered a precursor in the synthesis of various flavorants, such as eugenol (B1671780) and vanillin. chemicalbook.com

Its utility extends to the pharmaceutical and agrochemical sectors, where it functions as an intermediate in producing active pharmaceutical ingredients (APIs) and other specialized chemicals. chemicalbook.comguidechem.com The molecular structure allows for facile chemical transformations, making it a key component in constructing more complex molecules. chemicalbook.com

Research into the synthesis of this compound has outlined several effective methods. One common preparation route is the Fries rearrangement of 2-methoxyphenyl propionate (B1217596) using a catalyst like aluminum chloride in a solvent such as nitrobenzene (B124822). chemicalbook.com Another documented synthesis involves starting with guaiacol and isobutyric anhydride (B1165640). prepchem.com

The compound's presence is not limited to the laboratory. 4-Hydroxy-3-methoxypropiophenone has been identified as a compound found in water vapor, potentially generated from the thermal degradation of fatty acids. biosynth.com It is also associated with the natural breakdown of wood and lignin and has been linked to the filamentous fungus. biosynth.com Furthermore, research into structurally related compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) produced by gut microbiota from dietary precursors, highlights the broader scientific interest in this class of molecules for their potential impact on metabolic processes. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Hydroxy-3-methoxypropiophenone |

| Propiovanillone |

| Guaiacol |

| Eugenol |

| Vanillin |

| 2-methoxyphenyl propionate |

| Aluminum chloride |

| Nitrobenzene |

| Isobutyric anhydride |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) |

| Dimethyl sulfoxide (DMSO) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

829-76-5 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

1-(3-hydroxy-4-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C10H12O3/c1-3-8(11)7-4-5-10(13-2)9(12)6-7/h4-6,12H,3H2,1-2H3 |

InChI Key |

JMMMUJOPZNLRTB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OC)O |

Origin of Product |

United States |

Natural Occurrence and Isolation

Presence in Lignin and Wood (as 4-Hydroxy-3-methoxypropiophenone)

Lignin is a complex, aromatic polymer that provides structural integrity to the cell walls of woody plants. During chemical degradation processes, such as acidolysis or electrolysis of lignin, various smaller phenolic compounds are produced. nih.gov 4-Hydroxy-3-methoxypropiophenone is one of the compounds that can be formed from the breakdown of the β-O-4 linkages within the lignin structure. Studies on lignin model compounds have elucidated the chemical pathways through which such degradation products are generated. nih.govnih.gov The presence of this propiophenone (B1677668) derivative in the degradation products of wood highlights its origin as a fundamental structural unit within the complex lignin polymer.

Biosynthesis and Biotransformation Pathways

Enzymatic Pathways in Microorganisms (Focus on 4'-Hydroxy-3'-methoxypropiophenone and its derivatives)

The filamentous fungus Aspergillus oryzae, a key organism in traditional fermentation, possesses a rich and largely uncharacterized secondary metabolism. Research has uncovered that this fungus can produce 2,4'-dihydroxy-3'-methoxypropiophenone and its precursor, 4'-hydroxy-3'-methoxypropiophenone, via a dedicated polyketide synthase pathway. nih.govresearchgate.net

The genome of Aspergillus oryzae is known to contain numerous gene clusters responsible for the production of secondary metabolites. Among these are 27 putative iterative type I polyketide synthase (PKS) gene clusters, the products of which are mostly unknown. nih.gov Polyketide synthases are large, multi-domain enzymes that build complex carbon skeletons from simple acyl-CoA precursors. A specific study focusing on eight of these PKS clusters, which showed high levels of expression in transcriptome analyses, successfully identified the gene cluster responsible for the synthesis of 2,4'-dihydroxy-3'-methoxypropiophenone. nih.govresearchgate.net This discovery highlights the potential of A. oryzae's cryptic metabolic pathways as a source for novel compounds.

Through comparative metabolomic analysis between a wild-type A. oryzae strain and a mutant strain with eight PKS gene clusters deleted, researchers identified the specific products of one cluster. The analysis revealed that A. oryzae produces 2,4'-dihydroxy-3'-methoxypropiophenone and identifies 4'-hydroxy-3'-methoxypropiophenone as its direct precursor in a specific liquid medium. nih.govresearchgate.net The biosynthetic pathway involves the conversion of the precursor to the final dihydroxy product, a key step in the metabolic cascade. nih.govresearchgate.net

Table 1: Key Compounds in the Aspergillus oryzae Biosynthetic Pathway

| Compound Name | Role in Pathway |

| 4'-hydroxy-3'-methoxypropiophenone | Precursor |

| 2,4'-dihydroxy-3'-methoxypropiophenone | Final Product |

Detailed genetic analysis has elucidated the function of specific genes within the identified cluster, designated as the 'pps' cluster for p rop iophenone s ynthesis.

PpsB : This gene (encoded by AO090102000166) codes for an iterative type I polyketide synthase. Gene disruption experiments confirmed that PpsB is the core enzyme essential for the biosynthesis of the propiophenone (B1677668) backbone. nih.govresearchgate.net

PpsA : Located downstream from ppsB, this gene encodes an acetyl-CoA ligase. Its function is crucial for the biosynthesis, and it is considered essential for the production of the propiophenone compounds. nih.govresearchgate.net

PpsC : Found upstream from ppsB, this gene's product was investigated for its role in modifying the precursor. Studies showed that the PpsC protein has binding activity to 4'-hydroxy-3'-methoxypropiophenone, suggesting its involvement in the hydroxylation step that converts the precursor into 2,4'-dihydroxy-3'-methoxypropiophenone. nih.govresearchgate.net

Table 2: Functional Roles of 'pps' Genes in Aspergillus oryzae

| Gene | Encoded Protein | Function in Pathway | Status |

| PpsA | Acetyl-CoA ligase | Essential for biosynthesis | Essential |

| PpsB | Iterative Type I PKS | Synthesizes polyketide backbone | Essential |

| PpsC | Unknown (binding protein) | Suggested to convert precursor to final product | Non-essential for backbone |

Formation through Degradative Processes

Propiophenone structures can also potentially arise from non-enzymatic, degradative processes. The thermal degradation of large biomolecules, such as fatty acids, is one such route. When subjected to high temperatures, long-chain fatty acids (LCFAs) undergo hydrolysis and cleavage, breaking down into a variety of smaller molecules. nih.gov Studies on the thermal hydrolysis of saturated and unsaturated fatty acids at temperatures between 90°C and 160°C show that significant degradation occurs, especially over longer durations. nih.gov

The degradation of saturated fatty acids can result in a uniform mixture of smaller molecules, including alkanes. nih.gov For unsaturated fatty acids, cleavage often occurs at positions allylic or vinylic to the double bonds. nih.gov This process of fragmentation can lead to the formation of a wide array of chemical by-products. mdpi.com While the thermal degradation of lipids and fatty acids is a known source of various aromatic and oxygenated compounds, the direct formation of 4-Hydroxy-3-methoxypropiophenone through this specific process is not explicitly detailed in the available scientific literature.

Synthetic Methodologies and Chemical Transformations

Laboratory and Industrial Synthesis Approaches

Role as an Intermediate in Organic Synthesis

3'-Hydroxy-4'-methoxypropiophenone and its related methoxy-substituted propiophenones are significant intermediates in the synthesis of more complex molecules. For instance, 3'-methoxypropiophenone (B1296965) is a key intermediate in the production of the analgesic tapentadol (B1681240) hydrochloride. patsnap.comgoogle.comacs.org The traditional industrial process for synthesizing 3-methoxypropiophenone involved the reaction of 3-hydroxypropiophenone with dimethyl sulfate (B86663). google.com However, this method is associated with high costs, numerous by-products, and the high toxicity of dimethyl sulfate, making it challenging for large-scale industrial production. google.com This has spurred the development of greener and more efficient synthetic routes.

Friedel-Crafts Acylation (for related propiophenone (B1677668) compounds)

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the synthesis of aryl ketones, including propiophenone derivatives. pearson.comalfa-chemistry.com This reaction typically involves the acylation of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). alfa-chemistry.comgoogle.com For example, propiophenone can be synthesized from benzene (B151609) and propionyl chloride. pearson.com Similarly, p-methylpropiophenone can be prepared by reacting toluene (B28343) with propionyl thiocyanate (B1210189) using a Friedel-Crafts catalyst. google.com

In a laboratory setting, the synthesis of acetophenone, a related ketone, via Friedel-Crafts acylation involves reacting anhydrous thiophene (B33073) benzene with anhydrous aluminum trichloride (B1173362) and acetic anhydride. alfa-chemistry.com The reaction is carefully controlled and followed by a workup procedure involving hydrochloric acid and extraction with benzene. alfa-chemistry.com The synthesis of 4'-hydroxy-3'-methoxypropiophenone can be achieved through a Fries rearrangement of 2-methoxyphenyl propionate (B1217596), which is mechanistically related to the Friedel-Crafts reaction. chemicalbook.com This rearrangement uses aluminum chloride in a solvent like nitrobenzene (B124822) or nitromethane. chemicalbook.com

Grignard Reagent-Mediated Synthesis (for 3-methoxypropiophenone and related intermediates)

Grignard reactions offer a versatile method for forming carbon-carbon bonds and are widely used in the synthesis of ketones like 3-methoxypropiophenone. A common approach involves the reaction of a Grignard reagent, formed from an aryl halide, with a nitrile. For the synthesis of 3-methoxypropiophenone, the Grignard reagent is typically prepared from m-bromoanisole and magnesium in an ether solvent like tetrahydrofuran (B95107) (THF). patsnap.com This reagent is then reacted with propionitrile (B127096) to yield the desired ketone. patsnap.com This method has been shown to produce high yields, with one patented process reporting a yield of 88.6% and a purity of over 99.44%. patsnap.comgoogle.com

The reaction conditions, such as temperature and the ratio of reactants, are optimized to ensure a complete reaction and maximize the yield. google.comacs.org Continuous flow processes using a series of continuously stirred tank reactors (CSTRs) have also been developed for the Grignard-based synthesis of 3-methoxypropiophenone, offering scalability for pharmaceutical intermediate production. acs.orgncl.res.in

Multi-step Synthetic Routes (e.g., via 3-methoxybenzoic acid derivatives for 3-methoxypropiophenone)

Multi-step syntheses provide an alternative pathway to 3-methoxypropiophenone, often starting from more readily available precursors like 3-methoxybenzoic acid. google.comgoogle.com One such process involves several key transformations:

Preparation of 3-methoxybenzoic acid: This can be achieved through the etherification of m-hydroxybenzoic acid (m-Salicylic acid) with a methylating agent like dimethyl sulfate in the presence of a base. google.comgoogle.com

Conversion to 3-methoxybenzoyl chloride and then 3-methoxybenzamide: The carboxylic acid is first converted to its more reactive acid chloride derivative, which is then reacted with ammonia (B1221849) to form the amide. google.comgoogle.com

Formation of 3-methoxybenzonitrile: The amide is dehydrated to form the corresponding nitrile. google.comgoogle.com

Final conversion to 3-methoxypropiophenone: The nitrile is then reacted with a Grignard reagent, such as ethylmagnesium bromide, to produce the final ketone product. google.comgoogle.com

This multi-step approach allows for the construction of the target molecule from simple starting materials, with each step being a well-established chemical transformation.

Asymmetric Synthesis Methodologies (e.g., aldol (B89426) reactions with hydroxyacetophenones)

Asymmetric synthesis is a critical area of organic chemistry focused on the stereoselective creation of chiral molecules. While specific asymmetric syntheses for this compound are not extensively detailed in the provided context, general principles of asymmetric synthesis are relevant. For instance, asymmetric aldol reactions are a powerful tool for creating chiral β-hydroxy ketones, which are structurally related to the target molecule. purdue.edubenthamscience.com These reactions can utilize chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome. purdue.edubenthamscience.comnih.gov

The development of new chiral phosphines has enabled highly enantioselective syntheses of certain heterocyclic compounds like pyrrolines. nih.gov These methodologies, while not directly applied to this compound in the search results, represent the types of advanced synthetic strategies that could be adapted for the asymmetric synthesis of this and related chiral compounds.

Chemical Derivatization and Analogue Preparation for Research

The chemical structure of this compound allows for various derivatization reactions to prepare analogues for research purposes. The phenolic hydroxyl group and the ketone functionality are the primary sites for chemical modification.

For example, the synthesis of 4'-hydroxy-3'-methoxy-2-methyl-propiophenone, an analogue, has been reported starting from guaiacol (B22219) and isobutyric anhydride. prepchem.com This demonstrates how modifications can be introduced to the propiophenone core structure. Furthermore, the transformation of 3-methoxyphenylacetone (B143000) to 4-amino-3-methoxypropiophenone highlights a synthetic route to introduce an amino group onto the aromatic ring, creating a different class of derivatives. researchgate.net

The preparation of libraries of related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, showcases how a core structure can be systematically modified to explore structure-activity relationships, for instance, in the development of new antimicrobial agents. nih.gov These derivatization strategies are essential for creating diverse sets of molecules for biological screening and materials science applications.

Data Tables

Table 1: Synthesis Methods for Propiophenone Derivatives

| Product | Starting Materials | Key Reagents/Catalysts | Reaction Type | Reference |

| 3-Methoxypropiophenone | m-Bromoanisole, Propionitrile | Magnesium, Aluminum Chloride | Grignard Reaction | , patsnap.com, google.com |

| Propiophenone | Benzene, Propionyl Chloride | Aluminum Chloride | Friedel-Crafts Acylation | pearson.com |

| p-Methylpropiophenone | Toluene, Propionyl Thiocyanate | Friedel-Crafts Catalyst | Friedel-Crafts Acylation | google.com |

| 4'-Hydroxy-3'-methoxypropiophenone | 2-Methoxyphenyl propionate | Aluminum Chloride | Fries Rearrangement | chemicalbook.com |

| 3-Methoxypropiophenone | 3-Methoxybenzoic acid | Multiple (Multi-step) | Multi-step Synthesis | google.com, google.com |

| 4'-Hydroxy-3'-methoxy-2-methyl-propiophenone | Guaiacol, Isobutyric anhydride | Zinc Chloride | Acylation | prepchem.com |

Formation of Halogenated or Nitrated Derivatives (for related propiophenones)

The aromatic ring of propiophenones is susceptible to electrophilic substitution reactions such as halogenation and nitration. The positions of the hydroxyl and methoxy (B1213986) groups are directing, influencing the regioselectivity of these transformations.

Nitration:

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a crucial step in synthesizing various pharmaceutical intermediates. For instance, the nitration of hydroxyl-substituted propiophenones can be challenging due to the potential for unwanted side reactions and the formation of isomers. A common strategy involves protecting the hydroxyl group to ensure regioselective nitration. In a process for preparing an intermediate for 7-Ethyl-10-hydroxycamptothecin (SN-38), 3'-hydroxy propiophenone is first treated with a suitable protecting group. google.com This protected compound is then reacted with a nitrating reagent, such as a mixture of nitric acid and sulfuric acid, to yield the desired nitro-substituted derivative. google.com This method advantageously avoids the formation of positional isomers that would otherwise require complex purification steps. google.com

Similarly, related compounds like 3-alkoxy-4-acetoxybenzaldehyde undergo nitration with reagents like concentrated or fuming nitric acid in solvents such as dichloromethane (B109758) to produce nitro derivatives, which are key intermediates for synthesizing anti-tumor compounds. google.com The reaction of 3-hydroxy- and 3-methoxy-pyridine demonstrates that nitration occurs at the 2-position when the compound reacts as its conjugate acid. rsc.org

Halogenation:

Halogenation involves the introduction of one or more halogen atoms (F, Cl, Br, I) onto the propiophenone structure. A synthetic route for 2-methoxy-4-hydroxypropiophenone involves the bromination of a precursor, p-hydroxybenzaldehyde, using a bromine solution in acetic acid (HAC) to produce 2-bromo-p-hydroxybenzaldehyde. google.com This brominated intermediate is then carried through several steps, including reaction with nitroethane and subsequent reduction, to form the final propiophenone derivative. google.com

Table 1: Examples of Electrophilic Substitution on Propiophenone-Related Scaffolds This table is interactive. Click on the headers to sort.

| Starting Material (Related Compound) | Reaction Type | Reagents | Product | Application/Reference |

|---|---|---|---|---|

| 3'-Hydroxy propiophenone (protected) | Nitration | Nitrating mixture (e.g., HNO₃/H₂SO₄) | Protected 3'-hydroxy-nitro-propiophenone | Intermediate for SN-38 google.com |

| 3-Alkoxy-4-acetoxybenzaldehyde | Nitration | Concentrated HNO₃ | 3-Alkoxy-4-acetoxy-nitrobenzaldehyde | Intermediate for anti-tumor agents google.com |

| p-Hydroxybenzaldehyde | Bromination | Br₂ in HAC | 2-Bromo-p-hydroxybenzaldehyde | Precursor for 2-methoxy-4-hydroxypropiophenone synthesis google.com |

Chemical Derivatization for Structural Elucidation (e.g., acid hydrolysis of glycosides)

Chemical derivatization is a fundamental technique used to confirm the structure of organic compounds. For complex natural products that include a propiophenone moiety, derivatization followed by spectroscopic analysis is essential for unambiguous structural assignment.

A common form in which compounds like propiophenones exist in nature is as glycosides, where a sugar molecule is attached to the phenolic hydroxyl group. Chiral cyanohydrins, for example, are widely found in nature as glycosides, where they serve as antifeedants for plants and insects. d-nb.info

To elucidate the structure of the non-sugar portion (the aglycone), acid hydrolysis is employed. This reaction uses an acid catalyst and water to cleave the glycosidic bond, liberating the aglycone and the sugar.

General Hydrolysis Process:

Glycoside + H₂O --(Acid Catalyst, e.g., HCl)--> Aglycone (Propiophenone) + Sugar

Once the aglycone, such as this compound, is isolated, its structure can be definitively identified using modern analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The study of how structure influences the enzymatic hydrolysis of various substituted phenyl β-D-glucosides further underscores the importance of this method in biochemical analysis. nih.gov

Conversion to Specific Intermediates (e.g., cyanohydrin from 4-hydroxy-3-methoxypropiophenone in pharmaceutical synthesis context)

The ketone functional group of propiophenones is a versatile handle for synthesizing valuable pharmaceutical intermediates. A key transformation is the formation of cyanohydrins through the nucleophilic addition of hydrogen cyanide (HCN) to the carbonyl group. libretexts.orgfiveable.me While the user's prompt mentions 4-hydroxy-3-methoxypropiophenone, a well-documented and structurally similar compound used in this context is 4'-hydroxy-3'-methoxyacetophenone, also known as apocynin or acetovanillone. nih.govmedchemexpress.com

The cyanohydrin formation reaction is critical because the resulting molecule contains both a hydroxyl group and a nitrile group, which can be further transformed into other important functionalities like α-hydroxy acids, α-hydroxy amines, and amino acids. d-nb.inforesearchgate.net

Mechanism of Cyanohydrin Formation:

The reaction is typically base-catalyzed. A base is used to generate the cyanide ion (CN⁻) from HCN, which then acts as a potent nucleophile. libretexts.orglibretexts.org

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of the ketone. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Protonation: The alkoxide intermediate is then protonated by a proton source, such as undissociated HCN or water, to yield the final cyanohydrin product and regenerate the cyanide catalyst. libretexts.orgyoutube.com

The conversion of ketones to cyanohydrins is a foundational step in the synthesis of many pharmaceuticals. d-nb.infoinnovations-report.com For example, 3-methoxypropiophenone is a key intermediate in the synthesis of Tapentadol, an analgesic. google.com The development of new catalysts for the efficient and stereoselective synthesis of cyanohydrins from ketones is an active area of research, aiming to produce optically active molecules required for many modern drugs. innovations-report.com

Table 2: Key Chemical Transformations and Intermediates This table is interactive. Click on the headers to sort.

| Transformation | Starting Material | Reagents | Intermediate Product | Significance |

|---|---|---|---|---|

| Cyanohydrin Formation | Ketone (e.g., Acetophenone/Propiophenone) | HCN, Base (e.g., NaCN) | Cyanohydrin | Versatile precursor for α-hydroxy acids and amines libretexts.orgresearchgate.net |

| Glycoside Hydrolysis | Propiophenone Glycoside | H₃O⁺ (Acidic water) | Aglycone (Propiophenone) | Structural elucidation of natural products d-nb.infonih.gov |

| Nitration | Protected Hydroxypropiophenone | HNO₃/H₂SO₄ | Nitro-propiophenone | Synthesis of pharmaceutical building blocks google.com |

Structure Activity Relationship Sar Studies

Impact of Phenolic and Methoxy (B1213986) Substitution Patterns on Biological Activities

The biological activities of propiophenone (B1677668) derivatives are significantly influenced by the nature and position of substituents on the phenyl ring. The presence of phenolic hydroxyl (-OH) and methoxy (-OCH3) groups, as seen in 3'-Hydroxy-4'-methoxypropiophenone, plays a crucial role in dictating their antioxidant, anticancer, and other pharmacological properties.

Studies on various phenolic compounds have established that the hydroxyl group is a key determinant of antioxidant activity . Phenols can donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them and terminating oxidative chain reactions. The position of the hydroxyl group also matters. For instance, in some classes of phenolic compounds, a hydroxyl group at the para-position is considered crucial for high antioxidant capacity.

In the context of anticancer activity , the substitution pattern on the phenyl ring of propiophenone and related chalcone (B49325) derivatives is critical. nih.gov For example, studies on indolyl-pyridinyl-propenones have demonstrated that the location of a methoxy group on the indole (B1671886) ring can switch the mechanism of cell death from methuosis to microtubule disruption. nih.gov Furthermore, some chalcone derivatives with p-hydroxy and m-methoxy substitutions have reported anticancer activity. researchgate.net The presence of these groups can influence the molecule's ability to interact with specific targets within cancer cells.

The following table summarizes the general impact of phenolic and methoxy substitutions on the biological activities of propiophenone derivatives, based on findings from related compounds.

| Functional Group | Position | General Impact on Biological Activity |

| Phenolic Hydroxyl (-OH) | 3' (meta) | Contributes to antioxidant activity through hydrogen donation. Its specific position influences the overall potency. |

| Methoxy (-OCH3) | 4' (para) | Modulates electronic properties, enhances antioxidant capacity, and can influence the mechanism of anticancer activity. chemicalbook.comnih.gov |

Correlation of Molecular Structure with Specific Target Interactions

While direct experimental data on the specific target interactions of this compound is limited, we can infer potential interactions based on the activities of structurally similar compounds.

The antioxidant properties of phenolic compounds like this compound are attributed to their ability to scavenge reactive oxygen species (ROS). The 3'-hydroxyl group is the primary site for this activity. The 4'-methoxy group can enhance this by stabilizing the resulting phenoxy radical through resonance.

Regarding anticancer activity, several potential targets for propiophenone derivatives have been identified. For instance, some chalcones, which share a similar chemical scaffold, have been shown to inhibit tubulin polymerization, a critical process in cell division. nih.gov The substitution pattern on the phenyl ring, including hydroxyl and methoxy groups, can affect the binding affinity of the compound to the colchicine (B1669291) binding site on tubulin.

Furthermore, some phenolic compounds are known to inhibit enzymes involved in cancer progression. For example, derivatives of 3-hydroxy-4-methoxycinnamic acid, a compound structurally related to this compound, have been shown to inhibit tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis which has also been explored as a target in melanoma. researchgate.net It is plausible that this compound could interact with similar enzymatic targets, although specific inhibitory constants (Ki) or IC50 values are not available for this particular compound.

The table below outlines potential target interactions for this compound based on the activities of analogous compounds.

| Potential Biological Target | Type of Interaction | Implied Biological Activity |

| Reactive Oxygen Species (ROS) | Radical Scavenging | Antioxidant |

| Tubulin | Inhibition of Polymerization | Anticancer |

| Tyrosinase | Enzyme Inhibition | Potential role in pigmentation-related disorders |

It is important to reiterate that these are hypothesized interactions based on the structure-activity relationships of similar molecules. Further experimental validation is necessary to confirm the specific biological targets of this compound and to elucidate the precise molecular mechanisms underlying its biological activities.

Preclinical Biological Activities and Mechanisms of Action

Antimicrobial Research (for structurally similar compounds)

Research into the antimicrobial properties of compounds structurally similar to 3'-Hydroxy-4'-methoxypropiophenone has revealed promising activity. For instance, derivatives of p-hydroxyphenyl acrylate (B77674), which share some structural motifs, have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The antimicrobial action of these compounds is primarily attributed to the acryl group. nih.gov Specifically, phenyl acrylate and phenyl vinyl ketone showed excellent activity, underscoring the importance of the phenyl group's stereoelectronic effect in their antimicrobial efficacy. nih.gov

Furthermore, a series of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives have been synthesized and assessed for their antibacterial capabilities. nih.govconsensus.app While these compounds exhibited moderate whole-cell antibacterial activity, it was noted that the presence of a 5-OH group had a negative impact on their biochemical potency. nih.govconsensus.app Conversely, the 5-methoxy group was better tolerated, suggesting that this particular substitution may be more favorable for retaining antibacterial action. nih.govconsensus.app The moderate whole-cell activity observed could potentially be due to poor cellular penetration. nih.govconsensus.app

In other studies, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown potent, structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens. mdpi.com

The emergence of drug-resistant bacteria has spurred research into novel antibacterial targets, with ATP synthase being a key focus. researchgate.net This enzyme is crucial for bacterial growth and metabolism. researchgate.net Diarylquinolines, a class of compounds, have been identified as inhibitors of ATP synthase in Gram-positive pathogens like Staphylococcus aureus, demonstrating rapid bactericidal effects. researchgate.net The mechanism of action involves the specific blocking of the ATP synthase enzyme, a target validated in Mycobacterium tuberculosis. researchgate.netnih.gov

The inhibition of ATP synthase disrupts the crucial process of ATP synthesis from ADP and inorganic phosphate, which powers all cellular functions. nih.govresearchgate.net Various inhibitors target different parts of the ATP synthase enzyme complex. nih.govresearchgate.net For instance, some inhibitors target the F0 part of the enzyme responsible for proton conduction, while others act on the F1 part involved in ATP synthesis. researchgate.net The development of inhibitors that selectively target bacterial ATP synthase without affecting the host's mitochondrial enzyme is a key strategy to avoid toxicity. nih.govresearchgate.net

Anticancer and Antiproliferative Investigations (for structurally similar compounds)

Several studies have explored the anticancer and antiproliferative potential of compounds structurally related to this compound. Chalcones, which are precursors in the biosynthesis of flavonoids and share a similar chemical backbone, have garnered significant attention as potential antitumor agents due to their high therapeutic index and ease of synthesis. researchgate.net

One such related compound, 2'-hydroxy-4'-methoxychalcone (B191446) (HMC), has demonstrated both in vitro and in vivo anti-angiogenic and anti-tumor activities. nih.gov HMC was found to decrease angiogenesis and reduce the proliferation of endothelial cells. nih.gov In animal models, HMC significantly inhibited tumor volume and weight, with its anti-angiogenic activity suggested as a possible mechanism of action. nih.gov

Furthermore, a study on phenylpropiophenone derivatives revealed their potential as anticancer agents. researchgate.net A series of these derivatives were synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including HeLa, MCF-7, and PC-3. researchgate.net Additionally, research on 1-(4-methoxyphenyl)-1,2-hydroxymethyl-p-carborane derivatives showed that increasing the number of methoxy (B1213986) groups on the benzene (B151609) ring enhanced cell growth inhibitory activity against several human cancer cell lines. nih.gov One trimethoxyphenyl derivative, in particular, exhibited potent cell growth inhibitory activity and was found to induce cell cycle arrest and apoptosis in breast cancer cells. nih.gov

The antiproliferative effects of 2′-hydroxy-2,3,4′-trimethoxychalcone on human hepatoma cells have also been investigated, with the compound inducing nuclear condensation and apoptosis. mdpi.com Similarly, certain methylated and acetylated derivatives of natural bromophenols have shown the ability to inhibit the viability and induce apoptosis of leukemia K562 cells. mdpi.com

Anti-HIV-1 Activity (for 4-hydroxy-3-methoxypropiophenone)

While direct studies on the anti-HIV-1 activity of this compound are limited, research on structurally related compounds provides valuable insights. A class of compounds known as 3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines (DABOs) have been identified as specific inhibitors of human immunodeficiency virus type 1 (HIV-1). nih.gov These non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown potency at micromolar doses with no significant cytotoxicity. nih.gov Their mechanism of action involves targeting the HIV-1 reverse transcriptase enzyme. nih.gov

Further research into DABO derivatives has highlighted the importance of specific substitutions for enhancing anti-HIV-1 potency. The introduction of a methoxy group at the α-benzylic position of certain DABOs led to a significant increase in potency against various clinically relevant HIV-1 mutant strains. nih.gov This suggests that the presence and position of methoxy groups can play a crucial role in the antiviral activity of these compounds.

Flavonoids, which are structurally related to propiophenones, have also been investigated for their anti-HIV activity. Myricetin, a flavonoid, demonstrated significant inhibition of HIV-1 infection in various cell lines. plos.org Its mechanism of action includes the inhibition of the HIV reverse transcriptase. plos.org

Anti-inflammatory Properties (for 3-hydroxy-4-methoxypropiophenone and related compounds)

A phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, has demonstrated significant anti-inflammatory activity. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 cells and a zebrafish larvae model, HHMP was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner. nih.gov The mechanism behind this anti-inflammatory effect involves the inhibition of the LPS-induced activation of NF-κB and MAPK signaling pathways. nih.gov

Another related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has also been shown to possess anti-inflammatory properties. mdpi.com HMPA is a metabolite of 4-hydroxy-3-methoxycinnamic acid (ferulic acid) and exhibits comparable, and in some cases stronger, antioxidant effects than its precursor. mdpi.commdpi.com

Furthermore, quercetin-3-methoxy-4'-glucosyl-7-glucoside, isolated from Melothria heterophylla, has exhibited significant analgesic and anti-inflammatory activities, which are thought to be due to the inhibition of prostaglandin production through the inhibition of COX-1 and COX-2 enzymes. nih.gov

The table below summarizes the anti-inflammatory effects of HHMP on NO and PGE2 production in LPS-stimulated RAW 264.7 cells. nih.gov

| Treatment | NO Production (% of LPS-treated group) | PGE2 Production (% of LPS-treated group) |

| HHMP (low dose) + LPS | 81.91% | 99.38% |

| HHMP (medium dose) + LPS | 66.8% | 75.94% |

| HHMP (high dose) + LPS | 48.98% | 54.86% |

Hepatoprotective Effects (for 3-hydroxy-4-methoxypropiophenone and related compounds)

Investigations into the hepatoprotective effects of structurally similar compounds have shown promising results. For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) has demonstrated potential hepatoprotective effects against CCl4-induced acute liver injury in mice. nih.gov Pretreatment with DMC significantly reduced the activities of serum hepatic enzymes and decreased lipid peroxidation. nih.gov The protective mechanism is believed to be related to the attenuation of oxidative stress and the enhancement of the antioxidant cascade. nih.gov

Natural extracts containing phenolic compounds have also been studied for their hepatoprotective properties. nih.gov For instance, proanthocyanidins (B150500) have been shown to protect against DMN-induced hepatic lesions in rats by reducing serum levels of liver enzymes and normalizing protein levels. nih.gov Similarly, cranberry extracts, rich in anthocyanins and proanthocyanidins, were effective in diminishing the toxic effects of CCl4 on the liver. nih.gov

The table below shows the effect of DMC pretreatment on serum hepatic enzyme activities in CCl4-induced liver injury in mice. nih.gov

| Parameter | CCl4 Control Group | DMC (5 mg/kg) + CCl4 | DMC (10 mg/kg) + CCl4 | DMC (20 mg/kg) + CCl4 |

| Alanine Aminotransferase | Markedly Elevated | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Aspartate Aminotransferase | Markedly Elevated | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Lactate Dehydrogenase | Markedly Elevated | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Alkaline Phosphatase | Markedly Elevated | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| γ-Glutamyl Transferase | Markedly Elevated | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Total Bilirubin | Markedly Elevated | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Antioxidant Potentials (for extracts containing 4-hydroxy-3-methoxypropiophenone)

Extracts from various natural sources containing compounds structurally related to 4-hydroxy-3-methoxypropiophenone have demonstrated significant antioxidant potential. For example, extracts from different parts of Cichorium intybus L. (chicory) have shown antioxidant activity, with the highest activity observed in extracts from the herb. pum.edu.pl The choice of solvent for extraction was also found to influence the antioxidant capacity of the extracts. pum.edu.pl

Similarly, extracts from the seeds of the Amazonian fruit açaí (Euterpe oleracea Martius), which are rich in phenolic compounds, have displayed remarkable free radical scavenging activities. mdpi.com Optimized extraction methods have been shown to significantly increase the phenolic content and antioxidant capacity of these extracts. mdpi.com

The antioxidant properties of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) have also been noted, with some studies suggesting it has superior antioxidant activity compared to its precursor, ferulic acid. mdpi.commdpi.com Furthermore, the synthesis of 3-(4-Hydroxy-3-Metoxyphenyil)-1-Phenyl-2-Propen-1-On, a chalcone (B49325) derivative, and its subsequent antioxidant activity assay using the DPPH method have been reported. researchgate.net

The number and position of hydroxyl and methoxy groups on the aromatic ring of phenolic compounds play a crucial role in their antioxidant activity. nih.gov

Quinone Reductase Induction (for 2,4'-dihydroxy-3'-methoxypropiophenone)

Agents capable of inducing phase II enzymes, such as quinone reductase (QR), are significant in the context of chemical carcinogenesis intervention. While direct studies on the quinone reductase-inducing activity of 2,4'-dihydroxy-3'-methoxypropiophenone are not extensively documented in the available literature, the activity of structurally related compounds provides valuable insights. The induction of QR is a recognized mechanism of chemoprotection.

The structural characteristics of a molecule, particularly the arrangement of hydroxyl and methoxy groups on the aromatic rings, play a crucial role in its ability to induce quinone reductase. For instance, studies on flavonoids have established that a 2,3-double bond in the C-ring is essential for induction activity. Furthermore, the hydroxylation pattern on the B-ring significantly influences potency.

In a related context, methoxylated analogs of resveratrol (B1683913) have been synthesized and evaluated for their capacity to induce QR activity. The introduction of methoxy groups can increase lipophilicity and improve metabolic stability, potentially enhancing biological activity. Research has shown that analogs with ortho-methoxy substituents were more potent inducers of QR compared to resveratrol itself, suggesting that the specific placement of methoxy groups is a key determinant of this activity. nih.gov Although this research does not directly involve 2,4'-dihydroxy-3'-methoxypropiophenone, it underscores the principle that methoxylated phenolic compounds are a promising class of QR inducers.

Enzyme and Receptor Modulation Studies (general mechanisms for propiophenone (B1677668) derivatives)

Propiophenone derivatives represent a versatile class of compounds that can interact with various biological targets, leading to the modulation of enzyme and receptor functions. Their mechanisms of action are diverse and depend on the specific substitution patterns on the propiophenone scaffold.

One key mechanism of action is enzyme inhibition. A series of synthetic propiophenone derivatives have been identified as effective inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B). nih.gov PTP-1B is a crucial negative regulator in insulin (B600854) and leptin signaling pathways, making its inhibitors potential therapeutic agents for diabetes and obesity. The ability of certain propiophenone derivatives to inhibit this enzyme points to their potential in modulating critical metabolic pathways. nih.gov

In addition to direct enzyme inhibition, propiophenone derivatives can modulate the function of receptors in the central nervous system. A prominent example is bupropion (B1668061), a substituted cathinone (B1664624) with a propiophenone core structure. Bupropion functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) and a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. wikipedia.org Its action on neurotransmitter reuptake and receptor function underlies its efficacy as an antidepressant and smoking cessation aid. wikipedia.org The metabolism of bupropion is significantly influenced by the CYP2B6 enzyme, and it and its metabolites can inhibit CYP2D6, leading to potential drug-drug interactions. wikipedia.org This highlights how the propiophenone structure can be modified to interact specifically with neurotransmitter transporters and receptors.

Lipoxygenase Inhibition (for related sulfonamide derivatives)

Lipoxygenases (LOXs) are enzymes that play a critical role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. mdpi.com Inhibition of these enzymes is a key strategy in the development of anti-inflammatory drugs. While direct research on the lipoxygenase inhibitory activity of sulfonamide derivatives of this compound is limited, studies on related structures provide a strong rationale for their potential efficacy.

The sulfonamide moiety is a well-established pharmacophore in the design of various enzyme inhibitors. Research into the synthesis of new sulfonamides has demonstrated their potential as effective lipoxygenase inhibitors. In one study, a series of sulfonamide derivatives based on p-aminobenzoic acid were synthesized and evaluated for their LOX inhibitory activity. nih.gov Several of these compounds displayed significant inhibition, with IC50 values indicating potent activity. The study found that N-alkylated products were generally more active than O-alkylated ones, demonstrating the importance of the sulfonamide linkage and substitution pattern for inhibitory potency. nih.gov

Table 1: Lipoxygenase Inhibitory Activity of Synthesized Sulfonamide Derivatives

| Compound | IC50 (μmol) |

| 4m | 15.8 ± 0.57 |

| 4g | 35.6 ± 0.98 |

| 4e | 69.3 ± 0.54 |

| 4f | 78.4 ± 0.82 |

| 4j | 91.7 ± 0.61 |

This table is based on data for sulfonamide derivatives of p-aminobenzoic acid, as reported in the literature, and is presented to illustrate the potential of the sulfonamide functional group in lipoxygenase inhibition. nih.gov

Furthermore, compounds structurally related to propiophenones, such as chalcones, are known to possess lipoxygenase inhibitory activity. For example, a flavanone (B1672756) derived from a dihydroxy-methoxychalcone structure has been shown to be a potent and selective inhibitor of 5-lipoxygenase (5-hLOX). researchgate.net Given that both the sulfonamide functional group and the core phenolic ketone structure (related to chalcones and flavanones) are associated with lipoxygenase inhibition, it is plausible that propiophenone sulfonamide derivatives could be designed as effective inhibitors of this enzyme class.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule.

For 3'-Hydroxy-4'-methoxypropiophenone, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the ethyl ketone side chain. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons of the methylene (B1212753) group (-CH₂-) adjacent to the carbonyl group will be deshielded and appear as a quartet, while the terminal methyl group (-CH₃) will appear as an upfield triplet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon is typically found in the highly deshielded region of the spectrum (around 200 ppm). Aromatic carbons and the carbon of the methoxy group will also have characteristic chemical shifts.

While specific experimental data for this compound is not widely published, the predicted chemical shifts based on its structure are presented below.

Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -OH | ~5.5-6.0 | Singlet (broad) | - |

| H-5' | ~7.5 | Doublet | ~8.0 |

| H-2' | ~7.4 | Singlet | - |

| H-6' | ~6.9 | Doublet | ~8.0 |

| -OCH₃ | ~3.9 | Singlet | - |

| -CH₂- | ~2.9 | Quartet | ~7.2 |

Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~200 |

| C-4' | ~150 |

| C-3' | ~146 |

| C-1' | ~129 |

| C-5' | ~123 |

| C-2' | ~112 |

| C-6' | ~110 |

| -OCH₃ | ~56 |

| -CH₂- | ~31 |

Two-dimensional (2D) NMR techniques are powerful for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a key COSY correlation would be observed between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different parts of the molecule. For example, correlations would be expected from the methylene protons (-CH₂-) to the carbonyl carbon (C=O) and the aromatic carbon C-1'. The methoxy protons (-OCH₃) would show a correlation to the C-4' carbon, confirming the position of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

HR-ESI-MS is a soft ionization technique that allows for highly accurate mass measurements, enabling the determination of the elemental formula of a compound. For this compound (C₁₀H₁₂O₃), the exact mass can be calculated and compared with the experimental value.

Predicted HR-ESI-MS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₃O₃]⁺ | 181.08592 |

| [M+Na]⁺ | [C₁₀H₁₂O₃Na]⁺ | 203.06786 |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. In the mass spectrometer, the compound is typically ionized by electron impact (EI), which causes fragmentation. The resulting fragmentation pattern is a fingerprint that can be used for identification.

Plausible Fragmentation Pattern for this compound in GC-MS (EI)

| m/z | Possible Fragment Ion |

|---|---|

| 180 | [M]⁺ (Molecular Ion) |

| 151 | [M-CH₂CH₃]⁺ |

UHPLC-MS is a highly sensitive and versatile technique that couples the high-resolution separation of ultra-high performance liquid chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of less volatile or thermally labile compounds that are not amenable to GC-MS. The use of soft ionization techniques like ESI allows for the detection of the molecular ion with minimal fragmentation, which is then often subjected to tandem mass spectrometry (MS/MS) for structural confirmation. This technique would be ideal for the analysis and quantification of this compound in complex mixtures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Circular Dichroism (CD) Spectroscopy

No research pertaining to the circular dichroism of this compound was found. It is important to note that CD spectroscopy is used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. As this compound is an achiral molecule (it does not have a stereocenter and possesses a plane of symmetry), it would not be expected to exhibit a circular dichroism spectrum unless placed within a specific chiral environment.

Applications in Academic and Pharmaceutical Research

Utilization as a Synthetic Intermediate for Complex Molecules

3'-Hydroxy-4'-methoxypropiophenone serves as a crucial building block in the synthesis of more complex chemical entities. Its propiophenone (B1677668) backbone, adorned with hydroxyl and methoxy (B1213986) functional groups, provides reactive sites for a variety of chemical transformations. guidechem.com

One notable application is in the preparation of pharmaceutical compounds. For instance, it is used as an intermediate in the synthesis of various drugs. guidechem.comguidechem.com The synthesis of 2,3,6-trisubstituted pyridines also utilizes 3'-methoxypropiophenone (B1296965), a closely related compound, demonstrating the utility of this chemical scaffold. chemicalbook.com The synthesis of 3-methoxy-4-hydroxypropiophenone can be achieved through the Fries rearrangement of 2-methoxyphenyl propionate (B1217596). chemicalbook.com This process involves treating the propionate with aluminum chloride in nitrobenzene (B124822), leading to the desired product with a notable yield. chemicalbook.com

Role in Lead Compound Identification and Optimization in Medicinal Chemistry

In the field of medicinal chemistry, the search for new therapeutic agents often begins with the identification of "lead compounds" – molecules that exhibit a desired biological activity. This compound and its derivatives have shown potential in this area. For example, 3'-hydroxy-4'-methoxydiclofenac, a metabolite of the well-known drug diclofenac, is an organochlorine compound that has been studied for its biological role. nih.gov

The structural features of this compound, such as its phenolic and methoxy groups, can be systematically modified to create a library of related compounds. These analogs can then be screened for their efficacy against various diseases, allowing researchers to identify promising new drug candidates and optimize their properties for improved therapeutic outcomes.

Investigation of Biological Pathways and Molecular Targets

Understanding how chemical compounds interact with biological systems is fundamental to pharmacology and toxicology. This compound and its metabolites serve as probes to investigate these intricate pathways. For instance, 3-hydroxy-4-methoxyphenethylamine, a metabolite of dopamine, has been shown to interact with biological systems, inducing tachycardia and increased blood pressure in animal models. caymanchem.com

Furthermore, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, is a related compound that has been studied for its effects on muscle function. mdpi.com Research has shown that HMPA can enhance grip strength and may promote muscle development. mdpi.com Studies on such compounds help to elucidate the mechanisms of action of various drugs and endogenous molecules, providing insights into their physiological and pathological roles.

Significance in Natural Product Chemistry and Phytochemical Research

This compound and its structural relatives are found in various natural sources, making them subjects of interest in phytochemical research. For example, 4'-Hydroxy-3'-methylacetophenone, a phenolic volatile compound, has been isolated from Hawaiian green coffee beans and is noted for its antioxidant properties. medchemexpress.com Similarly, 1-(3-hydroxy-4-methoxyphenyl)ethanone (B194541) has been reported in several plant species. nih.gov

The study of these naturally occurring compounds can lead to the discovery of new bioactive molecules with potential applications in medicine and other fields. This compound is a derivative of Guaiacol (B22219), which is a precursor to various flavorants like eugenol (B1671780) and vanillin, highlighting its connection to the chemistry of natural products. chemicalbook.com Furthermore, 3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a metabolite produced by the human gut microbiota from dietary polyphenols. hmdb.caphytohub.eu

Future Research Directions and Perspectives

Elucidation of Novel Biosynthetic Pathways

The natural origins and enzymatic production of many secondary metabolites remain largely unknown, and 3'-Hydroxy-4'-methoxypropiophenone is no exception. While research has begun to shed light on the biosynthesis of related compounds, the specific pathways leading to this particular isomer are yet to be fully elucidated.

A significant breakthrough was the discovery of the biosynthetic genes for 2,4'-dihydroxy-3'-methoxypropiophenone (a related compound) in the filamentous fungus Aspergillus oryzae. nih.govresearchgate.net Researchers identified that an iterative type I polyketide synthase (PKS) and an acetyl-CoA ligase were essential for the production of its precursor, 4'-hydroxy-3'-methoxypropiophenone. nih.govresearchgate.net This discovery suggests that the biosynthesis of this compound might also involve a polyketide pathway. Future research should focus on identifying specific PKS gene clusters in various microorganisms that could be responsible for its synthesis.

Furthermore, studies on other natural products, such as hydroxysafflor yellow A, have revealed complex biosynthetic pathways involving chalcone (B49325) synthases, hydroxylation, and glycosylation steps. nih.gov Investigating analogous enzymatic transformations, such as specific hydroxylases and methyltransferases, will be crucial in mapping the complete biosynthetic route to this compound. Uncovering these pathways could enable the biotechnological production of this compound and its derivatives.

Comprehensive SAR Studies on Hydroxy-Methoxypropiophenone Isomers and Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For the hydroxy-methoxypropiophenone scaffold, a systematic investigation into how the positioning of the hydroxyl and methoxy (B1213986) groups on the aromatic ring affects activity is a critical next step.

SAR studies on related classes of compounds provide a valuable starting point. For instance, in hydroxychalcone (B7798386) derivatives, the location of hydroxyl groups on the aromatic rings is a key determinant of their anti-inflammatory and antioxidant properties. mdpi.com Specifically, a hydroxyl group at the 4-position has been linked to significant inhibitory activity. mdpi.com Similarly, research on synthetic cathinones has shown that even minor structural modifications, such as the position of substituents on the aryl ring, can dramatically alter or abolish their stimulant-like effects. nih.gov

Future SAR studies on hydroxy-methoxypropiophenone should, therefore, involve the synthesis and biological evaluation of all possible isomers. This would help to identify the most potent and selective compounds for specific biological targets. Such studies would provide a rational basis for designing novel analogues with improved therapeutic properties. nih.gov

Table 1: Potential Structure-Activity Relationships for Hydroxy-Methoxypropiophenone Analogues

| Compound/Analogue Class | Structural Feature | Potential Impact on Biological Activity | Reference |

| Hydroxy Chalcones | Hydroxy group on A or B ring | Influences antioxidant and anti-inflammatory properties. | mdpi.com |

| Synthetic Cathinones | Aryl substitution | Can reduce or abolish stimulant-like actions. | nih.gov |

| Indanone Derivatives | Position of hydroxy group | Important for inhibition of reactive oxygen species. | mdpi.com |

| Hydroxy Chalcones | Hydroxy group at 4-position | Linked to significant inhibitory activity against adhesion molecules. | mdpi.com |

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While some biological activities may be inferred from related structures, the full therapeutic potential of this compound remains largely unexplored. The structural similarities to other biologically active compounds suggest a range of possibilities that warrant investigation.

The antioxidant and anti-inflammatory activities observed in structurally related chalcones and indanones suggest that this compound could be a candidate for development in these areas. mdpi.com Furthermore, the broader family of iminosugars, which includes simple piperidine (B6355638) structures, demonstrates a wide array of biological effects, including glycosidase inhibition, immunosuppressant, and antibacterial activities. nih.gov This highlights that even seemingly simple molecular architectures can harbor significant and highly selective biological functions. nih.gov

Future research should involve broad-spectrum biological screening of this compound and its analogues to identify novel activities. This could uncover potential applications in areas not previously considered, such as antiviral, anti-diabetic, or neuroprotective therapies.

Development of Advanced and Sustainable Synthetic Methodologies

The availability of pure compounds in sufficient quantities is essential for research and development. Therefore, the development of efficient, cost-effective, and environmentally friendly synthetic methods for this compound is a key research objective.

Traditional industrial synthesis of related compounds like 3-methoxypropiophenone has relied on the use of highly toxic reagents such as dimethyl sulfate (B86663), resulting in low yields and significant by-products. patsnap.com More advanced and sustainable approaches are needed. A promising alternative involves the use of Grignard reagents, which has been shown to produce 3-methoxypropiophenone with a yield of 88.6% and a purity of over 99.44%, while also allowing for solvent recycling. patsnap.com

Another established method for synthesizing a related isomer, 4'-Hydroxy-3'-methoxypropiophenone, is the Fries rearrangement of 2-methoxyphenyl propionate (B1217596). chemicalbook.com Additionally, novel multi-step synthetic routes starting from compounds like methyl 3-hydroxy-4-methoxybenzoate are being developed for complex molecules, indicating a path forward for creating a library of propiophenone (B1677668) derivatives. mdpi.com Future work should focus on optimizing these greener synthetic routes and adapting them for the large-scale production of this compound to facilitate further biological and clinical studies.

Q & A

Q. What are the recommended storage conditions for 3'-Hydroxy-4'-methoxypropiophenone to ensure stability during experimental use?

To maintain stability, store the compound in a tightly sealed container under inert atmospheric conditions (e.g., nitrogen or argon) to prevent oxidation or moisture absorption . Long-term storage should be avoided, as degradation may occur over time, potentially altering reactivity or generating hazardous byproducts . For intermediate-term storage, room temperature in a dry, dark environment is acceptable, but regular stability assessments via HPLC or TLC are advised to monitor purity .

Q. How can researchers optimize the synthesis yield of this compound in laboratory settings?

Synthesis optimization should focus on reaction parameters such as temperature, catalyst loading, and solvent selection. For example, using a reflux condenser in a three-necked flask under controlled heating (e.g., 60–80°C) with a slow addition of reagents can improve yield . Pilot reactions should be scaled incrementally (e.g., 1g → 10g) to identify bottlenecks. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) is critical to isolate high-purity product . Monitor reaction progress using in-situ FTIR or NMR to detect intermediate formation .

Q. What safety protocols should be implemented when handling this compound to mitigate exposure risks?

Use local exhaust ventilation or closed systems to minimize inhalation risks, and wear PPE including nitrile gloves, lab coats, and safety goggles . In case of skin contact, immediately wash with soap and water; for eye exposure, rinse with saline solution for 15 minutes and seek medical evaluation . Designate a segregated waste container for spent reagents, and collaborate with certified waste management services for proper disposal .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving contradictory spectroscopic data when characterizing this compound derivatives?

Contradictory NMR or IR data may arise from tautomerism or impurities. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (e.g., COSY, HSQC) to resolve structural ambiguities . For purity disputes, combine HPLC with diode-array detection (DAD) and compare retention times against authenticated standards . If crystallinity is an issue, X-ray diffraction (XRD) can provide definitive structural confirmation .

Q. How can researchers address discrepancies in biological activity data observed across studies involving this compound analogs?

Discrepancies may stem from variations in substituent positioning or stereochemistry. Perform a structure-activity relationship (SAR) study by synthesizing analogs with systematic modifications (e.g., methoxy → hydroxy group substitution) . Validate biological assays using positive/negative controls and replicate experiments across multiple cell lines or enzymatic models. Purity verification (≥98% by HPLC) is essential to exclude confounding effects from impurities . For in vivo studies, consider pharmacokinetic factors such as metabolic stability using liver microsome assays .

Q. What strategies can be employed to troubleshoot low reactivity of this compound in coupling reactions?

Low reactivity may result from steric hindrance or electron-withdrawing effects. Introduce activating groups (e.g., trifluoromethyl) to enhance electrophilicity . Alternatively, employ coupling catalysts like palladium complexes (e.g., Pd(PPh₃)₄) or microwave-assisted synthesis to overcome kinetic barriers . Pre-functionalization via silylation or acetylation of the hydroxyl group can improve solubility and reaction efficiency . Monitor reaction intermediates using LC-MS to identify deactivation pathways .

Methodological Notes

- Data Validation : Cross-reference experimental results with computational models (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .

- Contradiction Management : When conflicting data arise, replicate experiments under standardized conditions and involve third-party laboratories for independent verification .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal/human subject protocols when applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.